N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
The exact mass of the compound this compound is 451.12019195 g/mol and the complexity rating of the compound is 829. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-20(17-7-15-6-16(26(29)30)1-2-18(15)31-21(17)28)25-22-24-19(11-32-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMNVICFUYUJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thiazole and chromene moieties. The compound can be synthesized through the reaction of adamantane derivatives with thiazole and chromene precursors under controlled conditions. The detailed synthetic pathway typically includes:
- Formation of Adamantane Derivative : Starting from adamantane derivatives via acylation or alkylation reactions.
- Thiazole Formation : Utilizing thioamide and α-halo ketones to construct the thiazole ring.
- Chromene Synthesis : Condensation reactions involving phenolic compounds and carbonyls to yield the chromene structure.
- Final Coupling : The final step involves coupling the thiazole and chromene components to form the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 liver cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 10.56 ± 1.14 μM) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
| 9 | A431 | 1.98 ± 1.22 | Apoptosis via Bcl-2 inhibition |
The mechanism of action often involves the induction of apoptosis through caspase activation pathways—specifically caspase-8 and PARP cleavage .
Antimicrobial Activity
The compound's thiazole moiety contributes significantly to its antimicrobial properties. Thiazoles are known for their broad-spectrum antimicrobial activities:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial action .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Structure–Activity Relationship (SAR)
The SAR studies reveal that specific structural features are critical for enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications at positions can lead to increased potency.
- Nitro Group : The presence of a nitro group at position six on the chromene enhances anticancer activity by improving interactions with cellular targets.
- Adamantane Moiety : Provides hydrophobic character which may enhance membrane permeability and bioactivity.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Thiazole Derivatives in Cancer Therapy : A study indicated that thiazole-containing compounds showed promising results in reducing tumor growth in xenograft models.
- Antimicrobial Efficacy Against Resistant Strains : Research has highlighted the effectiveness of these compounds against drug-resistant strains of bacteria, emphasizing their potential in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
